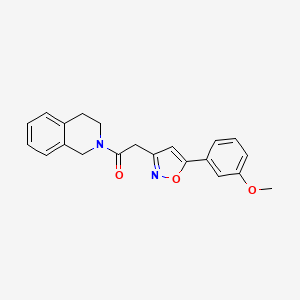
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Cytotoxic Activity : The synthesis of derivatives related to this compound involves targeted solid-phase synthesis techniques using primary and secondary amines. Such derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research. The fluorescence properties of selected compounds have also been studied, providing insights into their structural and functional relationships (Jasna Kadrić et al., 2014).
Neuropathic Pain Treatment : Research has identified derivatives of tetrahydroisoquinoline, structurally similar to the specified compound, as novel orally active small-molecule N-type calcium channel blockers. These findings underscore their potential for treating neuropathic pain without the liability of CYP inhibition, demonstrating an important application in the development of new pain management therapies (Takashi Ogiyama et al., 2015).
Antituberculosis and Antimicrobial Studies : Derivatives featuring the 3,4-dihydroisoquinolin-2(1H)-yl moiety have been synthesized and screened for their in vitro antituberculosis activity. Some compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as antituberculosis agents. Additionally, their cytotoxic effects were evaluated, showing no toxic effects against the mouse fibroblast cell line NIH 3T3, indicating a favorable safety profile for further development (Selvam Chitra et al., 2011).
Antibacterial Activity : Novel series of compounds incorporating the isoxazol-3-yl)ethanone structure have been synthesized and tested for their antibacterial activities against various bacterial strains. Several compounds showed promising antibacterial activity, underscoring the potential of these derivatives in the development of new antibacterial agents (R. S. Joshi et al., 2011).
Vasodilatation Activity : Compounds with the 3,4-dihydro-1(2H)-isoquinolinone scaffold have been synthesized and evaluated for their vasodilatation activity. This research offers insights into the potential therapeutic applications of these compounds in treating cardiovascular diseases by promoting vasodilation (Zhang San-qi, 2010).
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-8-4-7-16(11-19)20-12-18(22-26-20)13-21(24)23-10-9-15-5-2-3-6-17(15)14-23/h2-8,11-12H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKDEAGETOYREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

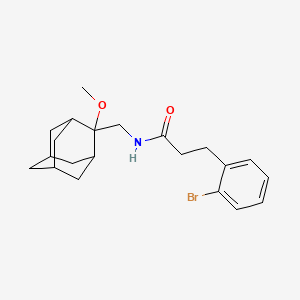
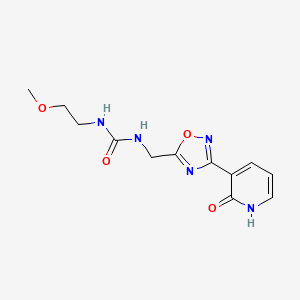
![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2765325.png)
![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)
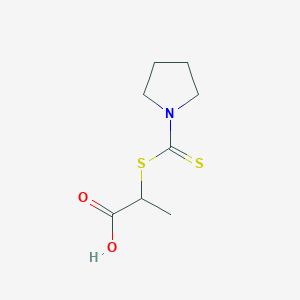
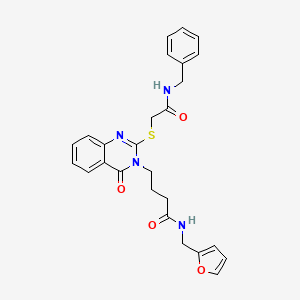
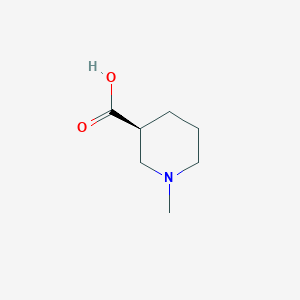

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2765344.png)